(3-(噻吩-2-基)吡咯烷-1-基)(间甲苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

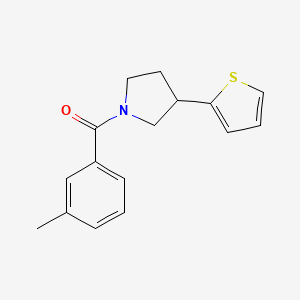

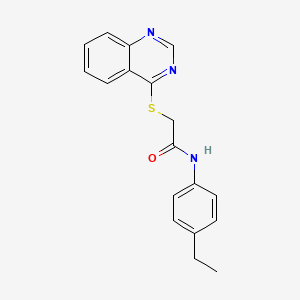

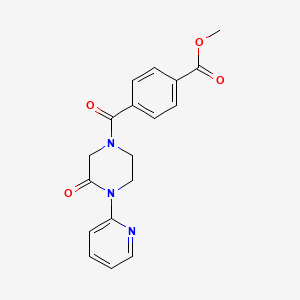

“(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone” is a complex organic compound. It contains a pyrrolidin-1-yl group, a thiophen-2-yl group, and a m-tolyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a divergent synthesis of 3-pyrrolidin-2-yl-1H-indoles and symmetric and unsymmetrical bis (indolyl)methanes (BIMs) through photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions has been described . Another study reported the synthesis of a series of 2-substituted thieno [3,2-d]pyrimidin-4-yl (3,4,5-trimethoxyphenyl)methanones .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and MS. The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT). The optimized DFT structure was found to be consistent with the X-ray single crystal structure .科学研究应用

光谱性质和结构分析

相关化合物的各种溶剂中的光谱性质,包括荧光和电子吸收,已得到广泛研究。例如,类似于 (3-(噻吩-2-基)吡咯烷-1-基)(间甲苯基)甲酮的化合物在非极性和极性溶剂中表现出有趣的荧光和电荷转移性质,如量子化学计算所支持 (Al-Ansari,2016)。此外,已经表征了密切相关的分子的晶体和分子结构,揭示了它们在材料科学中进一步修改和应用的潜力 (Lakshminarayana 等人,2009)。

生物活性和药物设计

具有结构相似性的化合物已对其抗肿瘤和抗菌活性进行了评估。例如,某些衍生物对肿瘤细胞表现出选择性细胞毒性,表明它们作为抗癌剂的潜力 (Hayakawa 等人,2004)。此外,已经合成和表征了相关配体的有机锡(IV)配合物,显示出显着的抗菌活性,表明它们在开发新的抗菌药物中的用途 (Singh 等人,2016)。

材料科学和有机电子学

研究还探索了衍生物在材料科学和有机电子学中的应用的合成和性能。例如,已经报道了具有苯环的硼酸酯中间体的合成,包括 (3-(噻吩-2-基)吡咯烷-1-基)(间甲苯基)甲酮 的衍生物,并研究了它们的分子结构和物理化学性质 (Huang 等人,2021)。这些研究为开发具有在传感器、半导体和光伏器件中潜在应用的新型材料奠定了基础。

作用机制

Target of Action

The compound “(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone” is a pyrrolidine derivative. Pyrrolidine derivatives have been found to exhibit strong antiproliferative activities against various cancer cell lines . They can significantly inhibit tubulin polymerization , suggesting that tubulin could be a primary target of this compound. Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in maintaining cell shape, enabling cell motility, and most importantly, facilitating cell division .

Mode of Action

The compound interacts with its target, tubulin, by inhibiting its polymerization . This inhibition disrupts the formation of the mitotic spindle, a structure that is essential for cell division. As a result, the cells are unable to divide properly, leading to cell cycle arrest and eventually cell death .

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle, particularly the mitosis phase. The disruption of microtubule dynamics impedes the formation of the mitotic spindle, leading to the activation of the spindle assembly checkpoint. This checkpoint halts the cell cycle until all chromosomes are properly attached to the spindle, ensuring accurate chromosome segregation. If the checkpoint cannot be satisfied due to the compound’s action, the cell will eventually undergo apoptosis .

Pharmacokinetics

. These properties could potentially enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The compound’s action results in strong antiproliferative activities against various cancer cell lines . It also shows retained potency toward paclitaxel-resistant A549 cells . The compound can induce G2/M arrest and apoptosis through the mitochondrial pathway , leading to the death of cancer cells.

未来方向

The future directions for the study of similar compounds could include further exploration of their biological activities. For instance, some compounds exhibited desirable antifungal effects against certain fungi . Therefore, these compounds can serve as potential structural templates in the search for novel high-efficient fungicides .

属性

IUPAC Name |

(3-methylphenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-12-4-2-5-13(10-12)16(18)17-8-7-14(11-17)15-6-3-9-19-15/h2-6,9-10,14H,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOQCRWFNIRNKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC(C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)

![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)

![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)

![5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2372146.png)